

How to handle moisture-sensitive Sulfo-Cy7.5 NHS ester

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sulfo-Cy7.5 NHS ester

Cat. No.: B12407794

[Get Quote](#)

Technical Support Center: Sulfo-Cy7.5 NHS Ester

Welcome to the technical support center for **Sulfo-Cy7.5 NHS ester**. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on handling this moisture-sensitive reagent and to offer solutions for common issues encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is **Sulfo-Cy7.5 NHS ester** and what are its primary applications?

Sulfo-Cy7.5 NHS ester is a water-soluble, near-infrared (NIR) fluorescent dye.^{[1][2][3][4]} Its key features include high water solubility, which makes it ideal for labeling sensitive proteins that may denature in the presence of organic solvents.^[5] The N-hydroxysuccinimide (NHS) ester group reacts specifically with primary amines (such as the side chain of lysine residues and the N-terminus of proteins) to form stable covalent bonds.^{[2][6]} This makes it a valuable tool for fluorescently labeling proteins, antibodies, peptides, and other biomolecules for applications in NIR imaging.^{[3][4][5]}

Q2: How should I properly store and handle **Sulfo-Cy7.5 NHS ester** to prevent degradation?

Due to its high sensitivity to moisture, proper storage and handling are critical to maintain the reactivity of **Sulfo-Cy7.5 NHS ester**.^{[7][8][9]} Hydrolysis of the NHS ester is a primary concern and can lead to failed conjugation reactions.^{[7][9]}

Key Handling Recommendations:

- Storage of Solid Dye: Upon receipt, store the solid dye at -20°C in a desiccated, dark environment.^{[1][2][4][5]} Some manufacturers recommend storage at -80°C for longer shelf life.^[3]
- Equilibration: Before opening the vial, always allow it to warm to room temperature. This prevents condensation of atmospheric moisture inside the vial, which can hydrolyze the NHS ester.^{[7][8]}
- Stock Solutions: Prepare stock solutions using anhydrous, amine-free solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).^{[8][10][11]}
- Storage of Stock Solutions: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles and moisture contamination.^{[8][10]} Store these aliquots at -20°C or -80°C, protected from light.^{[3][10]}

Q3: In which solvents is **Sulfo-Cy7.5 NHS ester** soluble?

Sulfo-Cy7.5 NHS ester exhibits good solubility in water and common organic solvents like DMSO and DMF.^{[2][4]} The sulfonate groups on the cyanine dye impart this water solubility, which is advantageous for bioconjugation reactions with sensitive proteins.^{[5][12]}

Troubleshooting Guide

Problem 1: Low or No Labeling Efficiency

Low labeling efficiency is a frequent issue when working with NHS esters.^[6] Several factors can contribute to this problem.

Potential Cause	Recommended Solution
Hydrolyzed NHS Ester	The most common cause is the hydrolysis of the NHS ester due to moisture. [7] [9] Ensure the dye has been stored and handled correctly (see FAQ 2). Consider using a fresh vial of the dye.
Incorrect Reaction pH	The reaction between an NHS ester and a primary amine is highly pH-dependent, with an optimal range of 7.2-8.5. [6] [11] At lower pH, the amine groups are protonated and less reactive. At higher pH, the rate of NHS ester hydrolysis increases, competing with the labeling reaction. [6] [11] [13] Verify the pH of your reaction buffer. A pH of 8.3-8.5 is often recommended. [11] [14]
Presence of Competing Nucleophiles	Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the NHS ester, significantly reducing labeling efficiency. [6] [15] Use amine-free buffers like phosphate-buffered saline (PBS) or sodium bicarbonate. [11] [15]
Low Reactant Concentration	Low concentrations of the protein or the dye can lead to inefficient labeling due to the competing hydrolysis reaction. [6] It is recommended to use a protein concentration of at least 2 mg/mL. [10] [15]
Inaccessible Amine Groups	The primary amines on your target molecule may be sterically hindered or buried within the protein's structure, making them inaccessible to the NHS ester. [6]

Problem 2: Protein Precipitation During Labeling

Potential Cause	Recommended Solution
Use of Organic Solvents	While Sulfo-Cy7.5 NHS ester is water-soluble, if a high concentration of an organic co-solvent (like DMSO or DMF) is used to dissolve the dye, it can cause sensitive proteins to denature and precipitate.
Over-labeling	Excessive labeling can alter the protein's surface charge and hydrophobicity, leading to aggregation and precipitation. Optimize the molar ratio of dye to protein. A common starting point is a 10:1 molar ratio. [15]

Quantitative Data Summary

The following tables provide a summary of the key quantitative data for **Sulfo-Cy7.5 NHS ester**.

Table 1: Spectral Properties

Property	Value
Excitation Maximum (λ_{max})	778 nm [2] [4]
Emission Maximum (λ_{em})	797 nm [2] [4]
Molar Extinction Coefficient (ϵ)	222,000 M ⁻¹ cm ⁻¹ [2] [4]
Fluorescence Quantum Yield (Φ)	0.21 [2]

Table 2: Storage and Stability

Condition	Recommendation
Solid Form	-20°C in the dark, desiccated.[1][2][4][5] Can be stored for up to 12 months.[1][5]
Stock Solution in Anhydrous Solvent	Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months, protected from light and moisture.[3] Avoid repeated freeze-thaw cycles.[10]
Aqueous Solution	NHS esters hydrolyze rapidly in aqueous solutions. The half-life is a few hours at pH 7 and minutes at pH 9.[7][13] Prepare fresh and use immediately.

Experimental Protocols

Detailed Methodology: Antibody Labeling with **Sulfo-Cy7.5 NHS Ester**

This protocol is a general guideline for labeling an antibody. Optimization may be required for specific antibodies and applications.

1. Preparation of Reagents:

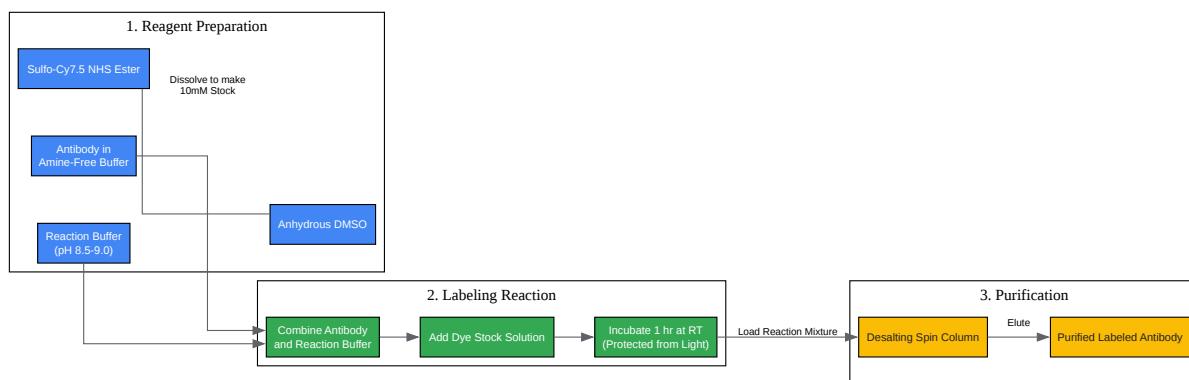
- Antibody Solution:
 - The antibody should be in an amine-free buffer (e.g., 1X PBS, pH 7.2-7.4).[10]
 - If the antibody solution contains preservatives with primary amines like Tris or glycine, they must be removed by dialysis or using a desalting column.[15]
 - Adjust the antibody concentration to 2-10 mg/mL for optimal labeling.[10][15]
- Reaction Buffer: 1 M sodium bicarbonate, pH 8.5-9.0.[16]
- Dye Stock Solution:
 - Allow the vial of **Sulfo-Cy7.5 NHS ester** to warm to room temperature before opening.

- Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO.[10] Mix well by vortexing. This solution should be used promptly.[10]

2. Labeling Reaction:

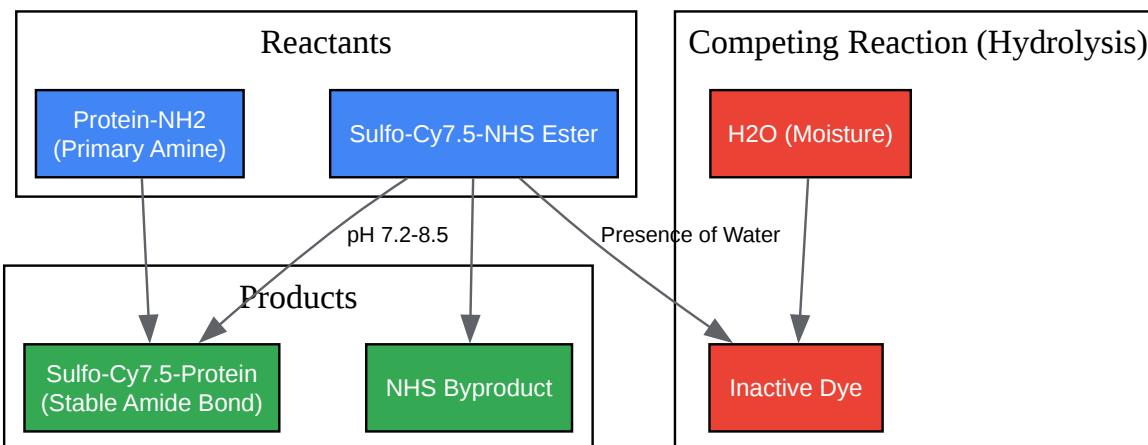
- In a microcentrifuge tube, combine your antibody solution with the reaction buffer. A common approach is to add 1/10th volume of the 1 M sodium bicarbonate buffer to the antibody solution to raise the pH to ~8.5.[10]
- Calculate the required volume of the 10 mM dye stock solution. A molar excess of 10:1 (dye:antibody) is a good starting point.[15]
- Add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.
- Incubate the reaction for 1 hour at room temperature, protected from light.[15] Gentle shaking or rotation during incubation can improve labeling efficiency.

3. Purification of the Labeled Antibody:


- It is crucial to remove any unconjugated dye from the labeled antibody.
- Use a desalting spin column (e.g., Sephadex G-25) to separate the labeled antibody from the free dye.[15][17]
- Equilibrate the column with 1X PBS, pH 7.2-7.4.
- Apply the reaction mixture to the column and centrifuge according to the manufacturer's instructions.
- Collect the eluate containing the purified, labeled antibody.

4. Characterization (Optional but Recommended):

- Determine the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule.


- This can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and 778 nm (for the dye).

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for antibody labeling with **Sulfo-Cy7.5 NHS ester**.

[Click to download full resolution via product page](#)

Caption: Reaction pathway for **Sulfo-Cy7.5 NHS ester** conjugation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lumiprobe.com [lumiprobe.com]
- 2. Sulfo-Cy7.5 NHS ester, 2736437-44-6 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sulfo-Cyanine 7.5 NHS ester (A270305) | Antibodies.com [antibodies.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing)

DOI:10.1039/C5AY00042D [pubs.rsc.org]

- 10. docs.aatbio.com [docs.aatbio.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. sulfonhsbiotin.com [sulfonhsbiotin.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. interchim.fr [interchim.fr]
- 15. researchgate.net [researchgate.net]
- 16. docs.aatbio.com [docs.aatbio.com]
- 17. interchim.fr [interchim.fr]
- To cite this document: BenchChem. [How to handle moisture-sensitive Sulfo-Cy7.5 NHS ester]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12407794#how-to-handle-moisture-sensitive-sulfo-cy7-5-nhs-ester]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

